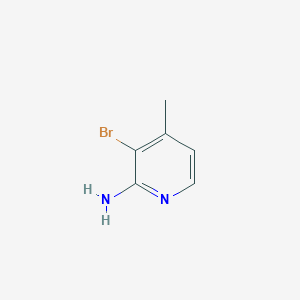

3-Bromo-7-chloroquinoline

説明

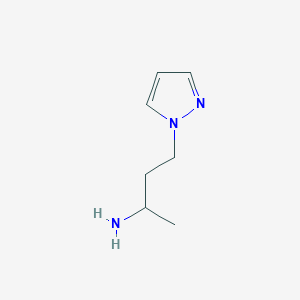

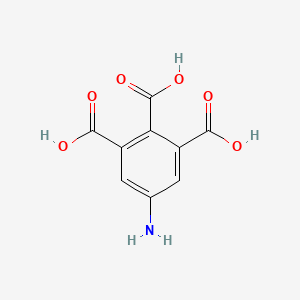

3-Bromo-7-chloroquinoline is a compound with the molecular formula C9H5BrClN . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Bromo-7-chloroquinoline, has been a subject of numerous studies . Protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-chloroquinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives, including 3-Bromo-7-chloroquinoline, have been used in various chemical reactions. For instance, they have been used in the synthesis of bioactive chalcone derivatives . They have also been used in the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .Physical And Chemical Properties Analysis

3-Bromo-7-chloroquinoline is a solid substance . Its boiling point is 401.9±40.0 C at 760 mmHg .科学的研究の応用

3-Bromo-7-chloroquinoline

is a chemical compound with the linear formula C9H5BrClN . It’s a type of quinoline, a class of compounds that have been extensively studied for their wide range of biological activities.

Quinoline and its derivatives have found applications in various fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

Quinoline derivatives are available as drugs, with the outstanding ones being anti-malarial (chloroquine, quinine, primaquine), antibacterial (fluoroquinolones such as ciprofloxacin), anticancer (topotecan and camptothecin), local anesthetic (dibucaine) and anti-tubercular (bedaquiline) drugs .

The synthesis of quinoline and its derivatives involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve reactions such as condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .

The results of using quinoline derivatives in medicinal applications have been promising. For instance, the anti-malarial drugs have been effective in treating and preventing malaria, a disease that affects millions of people worldwide .

Antimicrobial Activity

Quinoline derivatives, including 3-Bromo-7-chloroquinoline, have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Antimalarial Activity

Among a series of quinoline derivatives, 3-bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one showed potent antimalarial activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of malaria parasite P. falciparum .

Antifungal Activity

The bromo derivative of quinoline exhibited high antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .

Antibacterial Activity

The same bromo derivative also showed high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii .

Chemical Synthesis

3-Bromo-7-chloroquinoline is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of other quinoline derivatives, which are utilized in various fields of industrial and synthetic organic chemistry .

Pharmaceutical Research

Quinoline derivatives, including 3-Bromo-7-chloroquinoline, are used in the development of new drugs . For instance, 3-bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one showed potent antimalarial activity compared with artesunate as a reference drug .

Antibacterial and Antifungal Activity

The corresponding bromo derivative of quinoline exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .

Safety And Hazards

将来の方向性

Quinoline derivatives, including 3-Bromo-7-chloroquinoline, continue to be a subject of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research will likely continue to explore the synthesis and potential applications of 3-Bromo-7-chloroquinoline and other quinoline derivatives.

特性

IUPAC Name |

3-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIHGFJRSSSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561646 | |

| Record name | 3-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-chloroquinoline | |

CAS RN |

84973-05-7 | |

| Record name | 3-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-7-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)